molecular formula C10H7Cl2NO2 B13893858 2,6-Dichloro-1-methylindole-3-carboxylic acid

2,6-Dichloro-1-methylindole-3-carboxylic acid

Cat. No.: B13893858
M. Wt: 244.07 g/mol
InChI Key: ZHNDLENIDKNXAD-UHFFFAOYSA-N
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Description

2,6-Dichloro-1-methylindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-1-methylindole-3-carboxylic acid typically involves the chlorination of 1-methylindole-3-carboxylic acid. The process begins with the preparation of 1-methylindole-3-carboxylic acid, which can be synthesized by the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate . The chlorination is then carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the 2 and 6 positions of the indole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The chlorination step is carefully monitored to prevent over-chlorination and to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-1-methylindole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can be employed to modify the carboxylic acid group or the chlorine atoms.

    Substitution: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2,6-Dichloro-1-methylindole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1-methylindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with multiple receptors, including those involved in inflammatory and immune responses . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and biological activity. This structural modification enhances its potential for various applications compared to other indole derivatives.

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

2,6-dichloro-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C10H7Cl2NO2/c1-13-7-4-5(11)2-3-6(7)8(9(13)12)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

ZHNDLENIDKNXAD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C(=C1Cl)C(=O)O

Origin of Product

United States

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